N-Acetyl-5-Bromo-3-Hydroxyindole
Overview
Description
N-Acetyl-5-Bromo-3-Hydroxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
N-Acetyl-5-Bromo-3-Hydroxyindole, also known as 1-(5-bromo-3-hydroxyindol-1-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is known that bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, among other derivatives . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that many bacteria release diffusible chemical communication signals, such as indole, to sense the local environmental condition and regulate diverse physiological processes . This suggests that the action of indole derivatives may be influenced by the local environment.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for N-Acetyl-5-Bromo-3-Hydroxyindole remain to be discovered.
Dosage Effects in Animal Models
Studies on other indole derivatives have shown variable effects depending on the dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Some indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole typically involves the bromination of 3-hydroxyindole followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may involve the use of palladium-catalyzed carbon-hydrogen activation and biocatalytic approaches .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-Bromo-3-Hydroxyindole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Reduction of the bromine atom to yield de-brominated products.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and de-brominated indoles .
Scientific Research Applications
N-Acetyl-5-Bromo-3-Hydroxyindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the acetyl and hydroxy groups, making it less versatile in chemical reactions.
3-Hydroxyindole: Lacks the bromine and acetyl groups, affecting its biological activity.
N-Acetylindole: Lacks the bromine and hydroxy groups, limiting its applications
Uniqueness
N-Acetyl-5-Bromo-3-Hydroxyindole is unique due to the presence of both bromine and hydroxy groups, which enhance its reactivity and biological activity. The acetyl group further modifies its chemical properties, making it a valuable compound in various research and industrial applications .
Biological Activity
N-Acetyl-5-Bromo-3-Hydroxyindole (NABH) is a significant derivative of indole, characterized by the presence of both bromine and hydroxy groups. This unique structure enhances its reactivity and biological activity across various domains, including medicinal chemistry, biology, and industry. This article delves into the biological activities associated with NABH, its mechanisms of action, and relevant research findings.
NABH exhibits a wide range of biological activities attributed to its indole framework. The compound's mode of action includes:
- Antiviral Activity : NABH has shown efficacy against several viral pathogens, contributing to its potential as an antiviral agent.
- Anti-inflammatory Properties : The compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Effects : NABH has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer drug.
- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Biological Activities
The biological activities of NABH can be summarized as follows:
Activity | Description |
---|---|
Antiviral | Inhibits viral replication and entry into host cells. |
Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. |
Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |
Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
Case Studies
-
Anticancer Activity :
- A study demonstrated that NABH exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 20 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Antiviral Properties :
- Antioxidant Effects :
Biochemical Pathways
NABH interacts with various biochemical pathways:
- Cell Signaling : Influences pathways related to apoptosis and inflammation.
- Gene Expression : Modulates the expression levels of genes involved in cell cycle regulation and apoptosis.
- Metabolic Pathways : Interacts with enzymes that regulate metabolic processes, potentially influencing overall cellular metabolism.
Dosage Effects in Animal Models
Studies on related indole derivatives indicate that dosage significantly affects biological outcomes. For instance:
- Low doses may enhance therapeutic effects, while high doses could lead to cytotoxicity or adverse effects.
- Research suggests a threshold effect where moderate dosing optimizes therapeutic benefits without significant toxicity .
Transport and Distribution
NABH's distribution within biological systems is influenced by its interaction with transport proteins, affecting its localization and bioavailability. Studies have shown that it can accumulate in specific cellular compartments due to targeting signals inherent in its structure .
Properties
IUPAC Name |
1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVOYIZHIXSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150659 | |
Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114165-30-9 | |
Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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